2-Chloropropionitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

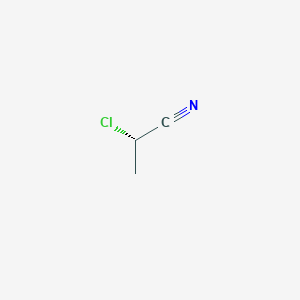

Structure

2D Structure

Properties

CAS No. |

1617-17-0 |

|---|---|

Molecular Formula |

C3H4ClN |

Molecular Weight |

89.52 g/mol |

IUPAC Name |

(2S)-2-chloropropanenitrile |

InChI |

InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1 |

InChI Key |

JNAYPRPPXRWGQO-VKHMYHEASA-N |

SMILES |

CC(C#N)Cl |

Isomeric SMILES |

C[C@@H](C#N)Cl |

Canonical SMILES |

CC(C#N)Cl |

Other CAS No. |

1617-17-0 70886-58-7 |

Pictograms |

Flammable; Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropropionitrile (CAS 1717-17-0) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloropropionitrile, a versatile reagent with significant applications in organic synthesis and drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to apply this compound effectively and safely in their work.

Introduction: A Profile of a Versatile Building Block

This compound (α-Chloropropionitrile) is a colorless, flammable liquid characterized by a sharp, acrid odor. As a bifunctional molecule, it possesses both a reactive nitrile group and a labile chlorine atom at the alpha position, making it a valuable intermediate in a variety of chemical transformations. Its utility spans from polymer science to the synthesis of complex heterocyclic compounds, which are often the core scaffolds of pharmacologically active molecules.[1] This guide will delve into the key physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1617-17-0 | |

| Molecular Formula | C₃H₄ClN | [2] |

| Molecular Weight | 89.52 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 120-122 °C (lit.) | |

| Density | 1.012 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.413 (lit.) | |

| Flash Point | 33 °C (closed cup) | |

| Solubility | Soluble in many organic solvents. |

Spectroscopic data is crucial for reaction monitoring and product characterization. Key spectral features are available from public databases such as PubChem.[2]

-

¹H NMR: The proton NMR spectrum will show a quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl protons (CH₃) coupled to the methine proton.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the methyl carbon, the methine carbon, and the nitrile carbon.

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of the chlorine atom.

Synthesis of this compound: A Tale of Two Methods

The efficient synthesis of this compound is critical for its accessibility in research and industry. While several methods exist, this guide will detail two prominent approaches: a classic method and a more modern, high-yield patented process.

Classical Synthesis via Chlorination of Propionitrile

A traditional approach involves the direct chlorination of propionitrile. This method, while straightforward, can sometimes lead to mixtures of mono- and di-chlorinated products, necessitating careful control of reaction conditions and purification.

High-Yield Synthesis from Lactonitrile

A more efficient and high-yielding method is described in a U.S. patent, which involves the reaction of lactonitrile with thionyl chloride in the presence of a tertiary amine base like triethylamine.[1] This method offers a significant improvement over older procedures that used pyridine, which often resulted in thick slurries and lower yields.[1]

Experimental Protocol: High-Yield Synthesis of this compound [1]

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is charged with lactonitrile and a suitable solvent such as dichloromethane.

-

Addition of Reagents: Triethylamine is added to the reaction mixture. Thionyl chloride (at least 1.2 molar equivalents) is then added dropwise via the addition funnel, maintaining the reaction temperature.

-

Reaction: The reaction is conducted at reflux temperature until completion, which can be monitored by techniques like GC or TLC.

-

Workup: The reaction mixture is cooled and then neutralized. The organic phase is separated, washed with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is concentrated by distillation, followed by purification via fractional distillation to afford this compound in high purity (around 90% yield).[1]

Caption: High-yield synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups. The electron-withdrawing nature of the nitrile group activates the α-carbon, making the chlorine atom a good leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, providing a convenient route to a diverse range of substituted propionitriles.

-

Reaction with Amines: Primary and secondary amines react with this compound to yield the corresponding α-aminopropionitriles.[3][4] These products are valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles.

-

Reaction with Thiols: Thiolates, being excellent nucleophiles, react efficiently with this compound to form α-thiopropionitriles.[5][6] This reaction is a key step in the synthesis of various sulfur-containing compounds.

-

Reaction with Cyanide: Although less common due to the presence of the nitrile group, reaction with a cyanide source can lead to malononitrile derivatives.

Caption: General scheme for nucleophilic substitution on this compound.

Role in Drug Development and Heterocycle Synthesis

The ability to introduce a propionitrile moiety with a handle for further functionalization makes this compound a valuable building block in drug discovery.

-

Synthesis of (+)- and (-)-Anatoxin: This potent neurotoxin has been synthesized using this compound as a key starting material.

-

Precursor to Anticancer and Antiviral Agents: While direct examples with this compound are not extensively published, related α-halocarbonyl and α-halonitrile compounds are widely used in the synthesis of anticancer and antiviral agents.[7][8][9][10][11] The reactivity of this compound makes it a suitable candidate for the construction of complex heterocyclic systems found in many pharmaceuticals.

-

Synthesis of Methimazole-based Ionic Liquids: It has been used in the synthesis of nitrile-functionalized methimazole-based ionic liquids, which have potential applications as novel solvents or active pharmaceutical ingredients.

Polymer Chemistry Applications

This compound has been utilized as an initiator in single-pot atom-transfer radical polymerization (ATRP) under microwave irradiation for the synthesis of polyacrylonitrile.

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for its successful application. Gas chromatography (GC) is a well-suited technique for this purpose.

Proposed GC-FID Method for Purity Assessment

A gas chromatography method with a flame ionization detector (GC-FID) can be developed and validated for the quantitative analysis of this compound.[12][13]

| Parameter | Recommended Condition |

| Column | A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) |

| Injection Mode | Split |

| Detector | Flame Ionization Detector (FID) |

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) should be prepared. An internal standard can be used for more accurate quantification.

Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[14]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as:[2]

-

Flammable Liquid: Category 3 (H226)

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (H301, H311, H331) - Toxic if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Category 2 (H315) - Causes skin irritation.

-

Eye Irritation: Category 2 (H319) - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

Safe Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a potential for significant inhalation exposure, a respirator with an appropriate cartridge is recommended.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

Emergency Procedures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Toxicology Profile

Specific toxicological data for this compound is limited. However, like other aliphatic nitriles, its toxicity is likely mediated in part by the in vivo release of cyanide.[15] Exposure can lead to symptoms of cyanide poisoning. Due to the lack of comprehensive data, it should be treated as a highly toxic substance.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with demonstrated and potential applications in the development of pharmaceuticals and advanced materials. Its dual functionality allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers and drug development professionals to harness the full potential of this important chemical intermediate.

References

- 1. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]

- 2. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile | Semantic Scholar [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In the search for new anticancer drugs. XXIV: Synthesis and anticancer activity of amino acids and dipeptides containing the 2-chloroethyl- and [N'-(2-chloroethyl)-N'-nitroso]-aminocarbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. measurlabs.com [measurlabs.com]

- 13. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloropropionitrile from Lactonitrile

This whitepaper provides a comprehensive technical overview for the synthesis of 2-chloropropionitrile, a valuable intermediate in various chemical manufacturing processes, from the starting material lactonitrile. This guide is intended for an audience of researchers, chemists, and professionals in drug development and fine chemical synthesis, offering detailed insights into the reaction mechanism, a validated experimental protocol, purification techniques, and critical safety considerations.

Introduction: Strategic Importance of this compound

This compound (CH₃CH(Cl)CN) is a significant building block in organic synthesis. Its bifunctional nature, possessing both a nitrile and a reactive chlorine atom, makes it a versatile precursor for the introduction of a cyanomethyl group in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[] The conversion of lactonitrile, a readily available acetaldehyde cyanohydrin, into this compound via chlorination with thionyl chloride represents a common and effective synthetic route. This guide will elucidate this transformation, focusing on a modern, high-yield approach.

Reaction Principles: Mechanism of Chlorination

The conversion of lactonitrile to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chlorine atom. The direct displacement of a hydroxyl group is unfavorable as it is a poor leaving group. Thionyl chloride (SOCl₂) is employed to convert the hydroxyl group into a highly effective leaving group, a chlorosulfite intermediate.

The reaction proceeds through the following key steps:

-

Activation of the Hydroxyl Group: The oxygen atom of the lactonitrile's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This step forms a protonated chlorosulfite ester intermediate.[2][3]

-

Deprotonation: A base, such as triethylamine or pyridine, is used to neutralize the protonated intermediate and the hydrogen chloride (HCl) generated during the reaction.[4][2]

-

Nucleophilic Substitution (Sₙ2): A chloride ion, displaced in the initial step or present from the HCl byproduct, then attacks the carbon atom bearing the chlorosulfite group in an Sₙ2 fashion.[5][6] This backside attack results in the displacement of the leaving group.

-

Decomposition of Leaving Group: The chlorosulfite leaving group is unstable and decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[6][7]

The overall reaction is: CH₃CH(OH)CN + SOCl₂ → CH₃CH(Cl)CN + SO₂ + HCl

The use of a tertiary amine base like triethylamine is crucial as it scavenges the HCl produced, preventing potential side reactions and improving the overall yield compared to older methods that used pyridine and resulted in thick, difficult-to-handle slurries.[4]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an improved method adapted from established procedures, designed to enhance yield and simplify processing.[4]

3.1. Reagents and Equipment

| Reagent/Material | Formula/Type | Molar Mass ( g/mol ) | Notes |

| Lactonitrile | C₃H₅NO | 71.08 | Starting material.[8] |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating agent.[9] |

| Triethylamine | (C₂H₅)₃N | 101.19 | HCl scavenger. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, reaction solvent. |

| Saturated NaCl solution | Brine | - | For aqueous work-up. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |

| Equipment | |||

| Round-bottomed flask | Two-necked, 500 mL | - | |

| Reflux condenser | - | Fitted with a gas inlet/bubbler. | |

| Dropping funnel | - | For controlled addition of SOCl₂. | |

| Magnetic stirrer & stir bar | - | ||

| Heating mantle | - | ||

| Ice bath | - | ||

| Separatory funnel | - | For extraction. | |

| Distillation apparatus | Vigreux or Oldershaw column | - | For final purification.[4] |

3.2. Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

3.3. Step-by-Step Procedure

-

Apparatus Setup: Assemble a two-necked round-bottomed flask with a magnetic stir bar, a reflux condenser topped with a nitrogen gas inlet, and a dropping funnel. Ensure all glassware is dry. The system should be maintained under a positive pressure of nitrogen.[10]

-

Charging Reactants: To the flask, add lactonitrile (1.0 molar equivalent), anhydrous dichloromethane, and triethylamine (at least 1.0 molar equivalent).[4]

-

Cooling: Cool the stirred mixture in an ice bath to between 0-5 °C.

-

Thionyl Chloride Addition: Add thionyl chloride (at least 1.2 molar equivalents) to the dropping funnel.[4] Add the thionyl chloride to the reaction mixture dropwise at a rate that maintains the internal temperature below 10 °C. This addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C for dichloromethane) for a designated period (e.g., 2-3 hours), monitoring the reaction progress by TLC or GC if desired.[4]

-

Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice water to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated sodium chloride (brine).[4]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane solvent by rotary evaporation.[4]

Purification and Characterization

4.1. Purification

The crude this compound is a colorless to yellow liquid. High purity is achieved through fractional distillation.[4]

-

Method: Distillation using a Vigreux or, for higher purity, an Oldershaw column.[4]

-

Boiling Point: 120-122 °C at atmospheric pressure.

4.2. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment and detection of impurities.[11] | A major peak corresponding to the product with purity >95%. |

| FTIR Spectroscopy | Functional group identification. | Characteristic peaks for C≡N (nitrile) around 2250 cm⁻¹ and C-Cl stretching.[12] |

| ¹H NMR | Structural confirmation. | A quartet for the methine proton (CH) coupled to the methyl group, and a doublet for the methyl protons (CH₃). |

| ¹³C NMR | Structural confirmation. | Three distinct carbon signals corresponding to the nitrile, methine, and methyl carbons.[12] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Molecular ion peak corresponding to the mass of this compound (C₃H₄ClN, M.W. 89.52 g/mol ).[12] |

Safety and Handling: A Critical Imperative

This synthesis involves highly hazardous materials and must be conducted with strict adherence to safety protocols in a well-ventilated chemical fume hood.

-

Thionyl Chloride (SOCl₂): Extremely toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[9] Inhalation can cause severe respiratory damage. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.[13][14][15]

-

Lactonitrile (CH₃CH(OH)CN): Classified as an extremely hazardous substance.[16] It is a cyanohydrin and can decompose to release highly toxic hydrogen cyanide (HCN) gas, especially under basic conditions.[16][8]

-

This compound (Product): A flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[12]

-

Waste Disposal: All chemical waste, including aqueous washes and residual reagents, must be neutralized and disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from lactonitrile using thionyl chloride in the presence of triethylamine is a robust and high-yielding method.[4] The key to a successful and safe synthesis lies in the careful control of reaction conditions, particularly temperature during the exothermic addition of thionyl chloride, and strict adherence to safety protocols due to the hazardous nature of the reagents involved. Proper purification by distillation yields a product of high purity suitable for subsequent synthetic applications. This guide provides the necessary framework for researchers to confidently and safely perform this valuable chemical transformation.

References

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]

- 12. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. lobachemie.com [lobachemie.com]

- 16. Lactonitrile - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide: The Reaction of 2-Hydroxypropionitrile with Thionyl Chloride

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the synthesis of 2-chloropropionitrile from 2-hydroxypropionitrile (lactonitrile) using thionyl chloride (SOCl₂). This conversion is a cornerstone reaction for producing valuable chlorinated nitrile intermediates. This document moves beyond a simple procedural outline to offer an in-depth analysis of the underlying mechanistic pathways, emphasizing the critical role of reaction conditions in dictating the stereochemical outcome. We will dissect the dichotomy between the Sₙ2 (Substitution Nucleophilic Bimolecular) and Sₙi (Substitution Nucleophilic internal) mechanisms, providing field-proven protocols and quantitative data to support a robust understanding for researchers, chemists, and professionals in drug development and chemical synthesis.

Part 1: Introduction and Strategic Importance

This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis is most effectively achieved through the chlorination of the readily available precursor, 2-hydroxypropionitrile, more commonly known as lactonitrile.[2][3] Lactonitrile itself is produced from the addition of hydrogen cyanide to acetaldehyde.[3][4]

The reagent of choice for this transformation is thionyl chloride (SOCl₂). Its utility stems from its high reactivity and the advantageous nature of its byproducts; the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5][6] However, the true complexity and elegance of this reaction lie in its mechanistic duality, which allows for stereochemical control based on the chosen experimental conditions.

Part 2: The Core Transformation: Activating the Hydroxyl Group

The fundamental challenge in converting an alcohol to an alkyl chloride is that the hydroxide ion (-OH) is a notoriously poor leaving group.[5] The primary function of thionyl chloride is to convert this hydroxyl group into an excellent leaving group, thereby facilitating nucleophilic substitution.

The reaction initiates with a nucleophilic attack by the oxygen atom of the alcohol onto the electrophilic sulfur atom of thionyl chloride. This forms a protonated alkyl chlorosulfite intermediate. A weak base, which can be the solvent or a dedicated base added to the reaction, then deprotonates the intermediate to yield the neutral alkyl chlorosulfite (in this case, CH₃CH(CN)OSOCl). This intermediate is the crucial pivot point from which the reaction can proceed via two distinct pathways.[7][8]

Part 3: Mechanistic Deep Dive: The Sₙ2 vs. Sₙi Dichotomy

The choice of reaction conditions—specifically the presence or absence of a tertiary amine base like pyridine or triethylamine—determines the dominant mechanistic pathway and, consequently, the stereochemistry of the final product.

The Sₙ2 Pathway: Achieving Stereochemical Inversion

In the presence of a base such as pyridine, the reaction proceeds via a classic Sₙ2 mechanism.[7][8] The role of pyridine is twofold:

-

Neutralization: It neutralizes the HCl generated during the formation of the alkyl chlorosulfite intermediate.[9][10]

-

Nucleophile Generation: By reacting with the intermediate or scavenging protons, it ensures a free chloride ion (Cl⁻) is available in the reaction medium.[8]

This "external" chloride ion then acts as the nucleophile, executing a backside attack on the carbon atom bearing the chlorosulfite leaving group. This concerted attack forces the leaving group to depart from the opposite face, resulting in a complete inversion of configuration at the chiral center.[5][7] This pathway is favored for its clean, predictable stereochemical outcome.

Caption: Sₙ2 pathway for the chlorination of lactonitrile.

The Sₙi Pathway: Observing Stereochemical Retention

When the reaction is conducted in the absence of a base, a different mechanism, known as Sₙi (Substitution Nucleophilic internal), often prevails, particularly with secondary alcohols.[8]

After the formation of the alkyl chlorosulfite, the C-O bond cleaves to form an intimate ion pair, where the carbocation and the [Cl-SO₂]⁻ anion are held closely together in a solvent cage.[11] The chlorosulfite anion then fragments, releasing SO₂ gas and a chloride ion. Crucially, this chloride ion is delivered to the carbocation from the same face from which the leaving group departed.[7] This "internal return" of the nucleophile results in an overall retention of configuration at the stereocenter.

Caption: Sₙi pathway leading to retention of stereochemistry.

Part 4: Field-Proven Experimental Protocols

While early methods utilized pyridine, they often resulted in the formation of thick slurries and moderate yields.[2] Modern protocols have been optimized for both yield and processability.

Optimized Protocol for High-Yield Synthesis of this compound

This protocol, adapted from validated patent literature, favors the Sₙ2 pathway to ensure a clean and high-yielding conversion.[2]

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Methodology:

-

Reactor Setup: A suitable reactor is charged with one molar equivalent of lactonitrile, dichloromethane as the solvent, and at least one molar equivalent of a trialkylamine, such as triethylamine.[2]

-

Thionyl Chloride Addition: The mixture is cooled, and at least 1.2 molar equivalents of thionyl chloride are added dropwise while maintaining a controlled temperature.[2]

-

Reaction: Upon completion of the addition, the reaction mixture is heated to reflux and maintained until the reaction is complete (monitored by TLC or GC).[2]

-

Work-up: The mixture is cooled and then carefully neutralized. The organic phase is separated.

-

Purification: The crude product is purified by distillation to afford this compound as a colorless liquid.[2]

Comparative Analysis of Reaction Conditions

The choice of base and solvent has a profound impact on the reaction's efficiency and yield.

| Parameter | Method 1 (Classic) | Method 2 (Optimized) | Rationale for Improvement |

| Base | Pyridine | Triethylamine | Triethylamine is a stronger, non-nucleophilic base that avoids some side reactions and improves processability. |

| Solvent | None or Pyridine | Dichloromethane | A dedicated solvent prevents the formation of thick, difficult-to-stir slurries often seen with pyridine.[2] |

| Yield | ~50% (isolated) | Up to 90% (isolated) | Improved reaction conditions and easier work-up lead to significantly higher isolated yields.[2] |

| Byproducts | Pyridinium hydrochloride (solid) | Triethylammonium hydrochloride (solid) | Both form salt byproducts, but the overall process is cleaner in the optimized method. |

Part 5: Safety and Handling Considerations

All reagents and the product in this synthesis are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[12]

-

Lactonitrile (CH₃CH(OH)CN): As a cyanohydrin, it is a source of highly toxic hydrogen cyanide (HCN) and is classified as an extremely hazardous substance.[3][13]

-

This compound (CH₃CHClCN): A flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[14]

Part 6: Conclusion

The reaction of 2-hydroxypropionitrile with thionyl chloride is a powerful method for synthesizing this compound. A sophisticated understanding of the reaction mechanism is paramount for controlling the process and, if applicable, the stereochemical outcome. The presence of a tertiary amine base like triethylamine decisively funnels the reaction through an Sₙ2 pathway, leading to stereochemical inversion and providing a robust, high-yield industrial process. In contrast, the absence of a base can lead to an Sₙi mechanism with retention of stereochemistry. By applying the optimized protocol detailed herein, researchers and development professionals can reliably and safely produce this valuable intermediate for further synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]

- 3. Lactonitrile - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reactionweb.io [reactionweb.io]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. gauthmath.com [gauthmath.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthetic Utility of 2-Chloropropionitrile: A Technical Guide for Chemical Researchers

In the landscape of modern organic synthesis and drug discovery, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Chloropropionitrile, a bifunctional molecule featuring both a reactive nitrile and a secondary alkyl chloride, presents a unique handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the physical properties, safe handling protocols, and synthetic applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Physical Characteristics of this compound

A comprehensive understanding of a reagent's physical properties is the foundation of its effective and safe utilization in any experimental setting. This compound is a colorless liquid under standard conditions.[1] Its key physical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Boiling Point | 120-122 °C (at atmospheric pressure) | [2] |

| Density | 1.012 g/mL (at 25 °C) | [2] |

| Molecular Weight | 89.52 g/mol | [2] |

| Refractive Index | n20/D 1.413 | [2] |

The boiling point of this compound suggests that while it is not excessively volatile at room temperature, appropriate precautions should be taken to minimize inhalation exposure, particularly during heating or vacuum applications. Its density, slightly greater than that of water, is a practical consideration for aqueous workups, where it will constitute the lower organic phase.

Strategic Applications in Synthesis and Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The nitrile moiety can participate in a range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition reactions, while the secondary chloride is a moderately reactive electrophilic site for nucleophilic substitution.

This reagent has found application as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers.[2] In the realm of small molecule synthesis, it serves as a key building block for heterocyclic compounds and other functionalized molecules. Notably, the incorporation of a chloropropionitrile moiety can be a strategic step in the development of novel compounds, including those with potential therapeutic applications. For instance, related chloro-functionalized amides have been explored as electrophiles for covalent inhibitors in drug discovery.

A Case Study: Synthesis of Nitrile-Functionalized Ionic Liquids

To illustrate the practical application of this compound, this guide presents a detailed protocol for the synthesis of a nitrile-functionalized methimazole-based ionic liquid, as reported in the chemical literature.[2] Ionic liquids are a class of salts with low melting points that are of significant interest as alternative solvents and catalysts in green chemistry. The nitrile functionality can impart unique properties to the resulting ionic liquid.

Experimental Protocol: Alkylation of 2-Mercapto-1-methylimidazole

This procedure details the S-alkylation of 2-mercapto-1-methylimidazole with this compound to form the precursor to a nitrile-functionalized ionic liquid.

Materials and Equipment:

-

2-Mercapto-1-methylimidazole

-

This compound

-

Anhydrous solvent (e.g., acetone or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercapto-1-methylimidazole in a suitable anhydrous solvent under an inert atmosphere. The choice of an anhydrous solvent is critical to prevent unwanted side reactions with water.

-

Reagent Addition: To the stirred solution, add this compound dropwise at room temperature. The stoichiometry should be carefully controlled to ensure complete reaction of the starting material.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.

-

Workup and Isolation: Upon completion, the reaction mixture is worked up to isolate the desired product. This may involve removal of the solvent under reduced pressure, followed by precipitation or crystallization of the product. Washing with a non-polar solvent can help to remove any unreacted starting materials.

-

Purification and Characterization: The crude product is then purified, for example, by recrystallization, to obtain the final S-alkylated methimazole chloride. The structure and purity of the product should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol group in 2-mercapto-1-methylimidazole.

-

Anhydrous Solvent: Water can act as a competing nucleophile and can also lead to hydrolysis of the nitrile group under certain conditions.

-

Controlled Addition: Dropwise addition of the electrophile, this compound, helps to control the reaction exotherm and prevent the formation of byproducts.

Safety, Handling, and Disposal: A Scientist's Responsibility

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Handling Procedures:

-

All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep the container tightly closed when not in use.

-

Grounding and bonding are necessary when transferring large quantities to prevent static discharge, as it is a flammable liquid.

Disposal:

-

Waste containing this compound must be treated as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.

By adhering to these safety protocols, researchers can mitigate the risks associated with this valuable but hazardous reagent.

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, offering multiple avenues for molecular elaboration. A thorough understanding of its physical properties, coupled with a diligent approach to safety and handling, enables researchers to harness its synthetic potential effectively. The provided experimental protocol serves as a practical example of its application, underscoring the importance of careful experimental design and execution in achieving desired synthetic outcomes. As the demand for novel chemical entities continues to grow, the strategic use of such bifunctional building blocks will undoubtedly remain a cornerstone of innovation in the chemical sciences.

References

Introduction: The Significance of 2-Chloropropionitrile and Its Solubility Profile

An In-depth Technical Guide to the Solubility of 2-Chloropropionitrile in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This compound (C₃H₄ClN) is a versatile bifunctional molecule incorporating both a nitrile group and a chlorine atom.[1][2][3] This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and polymer industries.[4] Its utility as an initiator in polymerization reactions and as a precursor in the synthesis of various organic molecules underscores the importance of understanding its fundamental physicochemical properties.[4] Among these, solubility is a critical parameter that dictates its application in various chemical processes, including reaction kinetics, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will delve into the theoretical principles governing its solubility, present a qualitative summary of its expected solubility in a range of solvents, and provide a detailed experimental protocol for the precise determination of its solubility. Furthermore, this guide will address the essential safety and handling considerations for this compound.

Theoretical Principles Governing Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The solubility of this compound is therefore dependent on its molecular structure and the nature of the solvent.

Molecular Structure of this compound:

This compound is a small, polar molecule. The presence of the highly electronegative nitrogen atom in the nitrile group (-C≡N) creates a significant dipole moment, making this functional group a key contributor to the molecule's polarity.[6][7][8][9] Additionally, the chlorine atom further enhances the molecule's polarity and its ability to engage in dipole-dipole interactions.

Solvent-Solute Interactions:

The dissolution of this compound in a solvent involves the disruption of intermolecular forces within both the solute and the solvent, and the formation of new solute-solvent interactions. The primary intermolecular forces at play are:

-

Dipole-Dipole Interactions: As a polar molecule, this compound will readily interact with other polar molecules through dipole-dipole forces.

-

London Dispersion Forces: These forces are present in all molecules and will contribute to the interaction of this compound with both polar and nonpolar solvents.

-

Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, the lone pair of electrons on the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[7][10] This allows it to form hydrogen bonds with protic solvents like alcohols.

The interplay of these forces determines the extent to which this compound will dissolve in a particular organic solvent.

Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Type | Expected Solubility | Rationale |

| Methanol (CH₃OH) | Polar Protic | Miscible | The high polarity of methanol and its ability to act as a hydrogen bond donor will lead to strong interactions with the polar nitrile group of this compound. |

| Ethanol (C₂H₅OH) | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent that can engage in strong dipole-dipole interactions and hydrogen bonding. |

| Acetone (C₃H₆O) | Polar Aprotic | Miscible | Acetone is a polar aprotic solvent with a significant dipole moment, which will facilitate strong dipole-dipole interactions with this compound.[6] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | Dichloromethane is a polar aprotic solvent that can effectively solvate this compound through dipole-dipole interactions. |

| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Soluble | As a moderately polar solvent, ethyl acetate is expected to be a good solvent for the polar this compound. |

| Toluene (C₇H₈) | Nonpolar | Partially Soluble | Toluene is a nonpolar solvent, and while some interaction through London dispersion forces is possible, significant dissolution is not expected. |

| Hexane (C₆H₁₄) | Nonpolar | Insoluble | The nonpolar nature of hexane makes it a poor solvent for the polar this compound, as the solute-solvent interactions would be weak. |

It is crucial to note that this table provides an estimation of solubility. For applications requiring precise solubility data, experimental determination is strongly recommended.

Experimental Determination of Solubility

The following protocol provides a standardized method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precise volume of the chosen organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sampling and Analysis:

-

After the equilibration period, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Using the concentration obtained from the analysis and accounting for the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Solvent-Solute Interaction Diagram

Caption: Interactions governing this compound solubility in different solvent types.

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[1]

-

Fire Hazards: this compound is a flammable liquid.[1] Keep it away from open flames, sparks, and other sources of ignition. Use appropriate fire-extinguishing media, such as carbon dioxide or dry chemical powder.

-

Health Hazards: this compound is toxic if swallowed, inhaled, or absorbed through the skin.[2] It can cause irritation to the skin, eyes, and respiratory tract.[1] In case of exposure, seek immediate medical attention.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents, grounded in the principles of molecular interactions. While quantitative data remains sparse, the theoretical framework and the provided experimental protocol offer researchers, scientists, and drug development professionals the necessary tools to effectively utilize this important chemical intermediate. The emphasis on safety and proper handling is paramount to ensure the well-being of laboratory personnel. Future research focusing on the quantitative determination of this compound's solubility in a broader range of solvents would be a valuable contribution to the scientific community.

References

- 1. 2-クロロプロピオニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氯丙腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1617-17-0 [chemicalbook.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scienceinfo.com [scienceinfo.com]

Basic reactivity of 2-Chloropropionitrile with nucleophiles

An In-Depth Technical Guide to the Core Reactivity of 2-Chloropropionitrile with Nucleophiles

This guide provides a comprehensive technical overview of the fundamental reactivity of this compound (2-CPN) with common nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights to facilitate experimental design and interpretation.

Introduction to this compound: A Profile

This compound is a bifunctional organic molecule featuring a nitrile group and a chlorine atom on the adjacent carbon. This structure imparts a unique electronic character, making the α-carbon a key electrophilic center for a variety of chemical transformations. Understanding its physical properties and inherent reactivity is paramount for its safe and effective use in synthesis.

The molecule consists of a secondary carbon atom bonded to a chlorine atom, a methyl group, and a powerful electron-withdrawing nitrile group (-C≡N). This arrangement activates the C-Cl bond, making it susceptible to nucleophilic attack. However, the steric hindrance from the methyl group and the potential for elimination reactions create a nuanced reactivity profile that must be carefully considered.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₄ClN | [1][2] |

| Molecular Weight | 89.52 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 120-122 °C | [1][3] |

| Density | 1.012 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.413 | [3][4] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [3][4] |

| Signal Word | Danger | [3][4] |

| Key Hazard Statements | Flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation. |[2][3][4] |

Safety Directive: this compound is a hazardous substance that must be handled with extreme caution in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory.[3] Due to its flammability, all ignition sources must be excluded from the work area.

Core Reactivity: The SN2 vs. E2 Dichotomy

The reaction of this compound with nucleophilic and/or basic reagents is primarily governed by a competition between two main pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[5] The outcome is highly dependent on the nature of the reagent, solvent, and temperature.

-

Sₙ2 Pathway: A nucleophile directly attacks the electrophilic α-carbon, displacing the chloride leaving group in a single, concerted step. This results in the formation of a new bond between the nucleophile and the carbon, with an inversion of stereochemistry if the carbon is chiral.[6] Strong, non-bulky nucleophiles favor this pathway.

-

E2 Pathway: A strong base abstracts a proton from the β-carbon (the methyl group), leading to the formation of a double bond and elimination of the chloride ion.[5] This pathway is favored by strong, sterically hindered bases.[7][8]

Figure 1: Competing SN2 and E2 reaction pathways for this compound.

Reactivity with O-Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), are both strong nucleophiles and strong bases. Their reaction with 2-CPN is a classic example of the SN2/E2 competition.

-

Mechanism: With less sterically hindered alkoxides like methoxide, a mixture of products is often observed. The Sₙ2 reaction yields the corresponding 2-alkoxypropionitrile, while the E2 reaction produces acrylonitrile.[9][10]

-

Controlling Factors:

-

Steric Hindrance: Using a bulky base like potassium tert-butoxide (KOtBu) will heavily favor the E2 pathway, leading almost exclusively to acrylonitrile.[8] This is because the bulky base finds it difficult to access the electrophilic α-carbon for an Sₙ2 attack but can easily abstract a proton from the more exposed methyl group.[8]

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can enhance the rate of Sₙ2 reactions.[7] Polar protic solvents (e.g., ethanol) can solvate the nucleophile, potentially reducing its reactivity slightly, but are often used for practical reasons.

-

Temperature: Higher temperatures generally favor elimination over substitution.

-

Table 2: Predicted Product Ratios with Alkoxide Bases

| Reagent | Base/Nucleophile Strength | Steric Bulk | Predicted Major Pathway | Predicted Major Product |

|---|---|---|---|---|

| Sodium Methoxide (NaOMe) | Strong Base / Strong Nucleophile | Low | SN2 / E2 Competition | 2-Methoxypropionitrile & Acrylonitrile |

| Potassium tert-Butoxide (KOtBu) | Strong Base / Poor Nucleophile | High | E2 | Acrylonitrile |

Reactivity with N-Nucleophiles (Amines)

The reaction of this compound with amines is a robust method for synthesizing 2-aminopropionitriles, which are valuable synthetic intermediates.[11][12]

-

Mechanism: Primary and secondary amines are generally good nucleophiles but are less basic than alkoxides. Consequently, the Sₙ2 pathway is strongly favored, leading to the substitution of the chlorine atom.

-

Experimental Considerations: The reaction typically involves reacting 2-CPN with an excess of the amine. The excess amine also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, forming an ammonium salt.[13] In some cases, a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is added to scavenge the HCl.

-

Side Reactions: Over-alkylation can be an issue, especially with primary amines, where the resulting secondary amine product can react with another molecule of 2-CPN. Using a large excess of the starting amine helps to minimize this side reaction. With ammonia, the reaction can yield β-aminopropionitrile.[14]

Figure 2: A typical experimental workflow for the synthesis of 2-aminopropionitriles.

Reactivity with S-Nucleophiles (Thiolates)

Thiols and their conjugate bases (thiolates) are excellent nucleophiles.[15] Their high polarizability and relatively low basicity make them ideal candidates for promoting Sₙ2 reactions with minimal competition from elimination.

-

Mechanism: The reaction of 2-CPN with a thiolate (RS⁻), typically generated in situ from a thiol (RSH) and a base like sodium hydroxide or sodium ethoxide, proceeds cleanly via the Sₙ2 pathway to yield 2-(alkylthio)propionitriles.[15]

-

Causality of High Sₙ2 Selectivity: Sulfur is a larger, more polarizable atom than oxygen or nitrogen. This "softness" allows it to form a bond from a greater distance in the Sₙ2 transition state, making it less sensitive to steric hindrance.[15] Furthermore, thiolates are significantly less basic than corresponding alkoxides, which drastically disfavors the E2 pathway.

Exemplary Protocol: Synthesis of 2-(Alkylthio)propionitrile

This protocol is a generalized procedure based on established principles of nucleophilic substitution with thiolates.

-

Inert Atmosphere: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. An inert atmosphere is crucial to prevent the oxidation of the thiol to a disulfide.

-

Base and Thiol: Charge the flask with a suitable solvent (e.g., ethanol or DMF). Add the base (e.g., 1.05 equivalents of sodium ethoxide) followed by the slow addition of the thiol (1.0 equivalent) at 0 °C to form the thiolate in situ.

-

Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred solution of the thiolate, maintaining the temperature at 0 °C to control any potential exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation or flash column chromatography to yield the pure 2-(alkylthio)propionitrile.

Conclusion

This compound is a versatile electrophile whose reactivity is a delicate balance between Sₙ2 and E2 pathways. A judicious choice of nucleophile, base, solvent, and temperature allows for the selective synthesis of a wide range of substituted propionitriles. Strong, non-bulky nucleophiles, particularly S-nucleophiles, favor the Sₙ2 pathway, providing clean access to substitution products. Conversely, strong, sterically hindered bases promote the E2 pathway, leading to acrylonitrile. This guide provides the foundational knowledge for researchers to harness the reactivity of this important building block in chemical synthesis.

References

- 1. This compound | 1617-17-0 [chemicalbook.com]

- 2. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氯丙腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 95 1617-17-0 [sigmaaldrich.com]

- 5. Elimination Reactions: an Introduction [chemistrysteps.com]

- 6. SN2 reaction - Wikipedia [en.wikipedia.org]

- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. 2-chloro-2-methy1pentane on reaction with sodium methoxide in methano - askIITians [askiitians.com]

- 11. 2-Aminopropanenitrile | 2134-48-7 | Benchchem [benchchem.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Chiral Properties and Applications of (S)-(-)-2-chloropropionitrile

Abstract

Chirality is a fundamental principle in modern drug development, where the stereochemistry of an active pharmaceutical ingredient (API) can dictate its efficacy, pharmacology, and safety profile. (S)-(-)-2-chloropropionitrile has emerged as a highly valuable and versatile chiral building block in asymmetric synthesis. Its unique combination of a stereocenter, a reactive nitrile group, and a displaceable chlorine atom makes it a strategic intermediate for constructing complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of (S)-(-)-2-chloropropionitrile, intended for researchers, chemists, and drug development professionals. We will explore its chiroptical properties, detail stereoselective synthetic routes, outline rigorous analytical methodologies for purity assessment, and discuss its applications in the synthesis of advanced chemical entities.

Core Physicochemical and Chiroptical Properties

(S)-(-)-2-chloropropionitrile is the S-enantiomer of the simplest chiral chloronitrile. Understanding its fundamental properties is the first step in its effective application. While many commercial sources provide data for the racemic mixture, the properties of the specific enantiomer are critical for stereocontrolled synthesis.

Physical and Chemical Data

The following table summarizes the key physicochemical properties of 2-chloropropionitrile. It is important to note that properties such as boiling point and density are generally reported for the racemic mixture but are expected to be identical for the individual enantiomers. The defining difference lies in the optical rotation.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-chloropropanenitrile | [1] |

| Synonyms | (S)-(-)-α-Chloropropionitrile | |

| CAS Number | 1617-17-0 (for racemate) | [1][2] |

| Molecular Formula | C₃H₄ClN | [1][2] |

| Molecular Weight | 89.52 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.012 g/mL at 25 °C | [3] |

| Boiling Point | 120-122 °C | [3] |

| Refractive Index (n²⁰/D) | 1.413 | [3] |

| SMILES | CC([C@H])(Cl)C#N | - |

| InChI Key | JNAYPRPPXRWGQO-UHFFFAOYSA-N (racemate) |

Chiroptical Properties

The defining characteristic of (S)-(-)-2-chloropropionitrile is its interaction with plane-polarized light. The specific rotation ([α]D) is a fundamental measure of this property.

A detailed study of its chiroptical properties revealed that the specific rotation is highly dependent on the solvent and temperature.[4] For instance, gas-phase measurements and extrapolations from solution data have been performed to understand the intrinsic rotation of the molecule. The value was estimated to be [α]D = -21 degrees when extrapolated from solution data, while direct gas-phase interpolation gave a value of -8 degrees.[4] This variability underscores the importance of specifying the conditions (solvent, concentration, temperature) when reporting or utilizing optical rotation data for assessing enantiomeric purity. The temperature dependence was attributed not to the rotation of the methyl group, but to a low-frequency mode involving methyl torsion and C-C≡N bending.[4]

Stereoselective Synthesis: A Protocol Grounded in the Chiral Pool

The most reliable method for obtaining enantiomerically pure compounds is to begin with a readily available, inexpensive chiral precursor—a strategy known as "chiral pool" synthesis. For (S)-(-)-2-chloropropionitrile, the amino acid (S)-alanine serves as an ideal starting material.

Rationale for Precursor Selection

(S)-alanine is a natural, abundant, and enantiomerically pure amino acid, making it an economically viable and stereochemically defined starting point. The synthetic challenge lies in replacing the amino group with a chlorine atom while retaining the original stereochemistry at the C2 position.

Synthetic Workflow: From (S)-Alanine to (S)-(-)-2-chloropropionitrile

The conversion is a two-step process. The first, and most critical, step is the diazotization of (S)-alanine to form (S)-2-chloropropanoic acid. This reaction proceeds with an overall retention of configuration, a non-intuitive outcome that is explained by a double-inversion mechanism.[5]

Caption: Stereoselective synthesis of (S)-(-)-2-chloropropionitrile from (S)-alanine.

Experimental Protocol: Synthesis of (S)-2-Chloropropanoic Acid

This protocol is adapted from established literature procedures for the diazotization of amino acids.[5]

Expert Insight: The key to achieving high enantiomeric purity is precise temperature control. The reaction is highly exothermic, and allowing the temperature to rise above 5°C can lead to increased racemization and side-product formation. The double-inversion mechanism proceeds through a highly unstable α-lactone intermediate, and maintaining low temperatures stabilizes this pathway.[5]

-

Dissolution: Dissolve (S)-alanine (1.0 mol) in 5 N hydrochloric acid (1.3 L) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Nitrite Addition: Prepare a pre-cooled solution of sodium nitrite (1.6 mol) in water (400 mL). Add this solution dropwise to the alanine solution over several hours, ensuring the internal temperature is rigorously maintained below 5°C with vigorous stirring.

-

Degassing: Once the addition is complete, connect the flask to a water aspirator and evacuate carefully for 3 hours with continued stirring to remove dissolved nitrogen oxides.

-

Workup: Neutralize the mixture by the careful, portion-wise addition of solid sodium carbonate until foaming ceases.

-

Extraction: Extract the aqueous mixture with diethyl ether (4 x 400 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous calcium chloride. Remove the solvent via rotary evaporation.

-

Purification: Fractionally distill the resulting crude oil under reduced pressure to yield pure (S)-2-chloropropanoic acid.

Conversion to (S)-(-)-2-chloropropionitrile

The conversion of the carboxylic acid to the nitrile can be achieved via a two-step sequence: formation of the primary amide followed by dehydration.

-

Amide Formation: Convert the (S)-2-chloropropanoic acid to its acid chloride using thionyl chloride (SOCl₂). React the resulting acid chloride with concentrated aqueous ammonia at low temperature to form (S)-2-chloropropanamide.

-

Dehydration: Dehydrate the primary amide using a standard dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield the target (S)-(-)-2-chloropropionitrile. Purify the final product by distillation.

Analytical Methodologies for Chiral Purity Assessment

Synthesizing a chiral molecule is only half the battle; verifying its enantiomeric purity is paramount. The term enantiomeric excess (ee) is used to quantify the purity, calculated as: ee (%) = [([S] - [R]) / ([S] + [R])] x 100

The determination of ee requires techniques that can differentiate between enantiomers.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for ee determination. It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Self-Validating Protocol Design: A robust HPLC method must demonstrate baseline separation of the enantiomers, linearity of detector response, and high precision.

Caption: Standard workflow for enantiomeric excess (ee) determination by Chiral HPLC.

Step-by-Step Methodology for HPLC Method Development:

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points due to their broad applicability.

-

Mobile Phase Screening: Begin with a normal-phase eluent, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). The nitrile group has a weak chromophore, so detection is typically performed at low UV wavelengths (~210 nm).

-

Optimization: Adjust the ratio of hexane to isopropanol to optimize the resolution between the enantiomer peaks. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape.

-

Validation:

-

Specificity: Inject a racemic sample to confirm two distinct, well-separated peaks.

-

Linearity: Prepare a calibration curve with samples of known concentration to ensure the detector response is linear.[7]

-

Precision: Perform multiple injections of the same sample to ensure the calculated ee is reproducible.

-

Advanced Spectroscopic Techniques

While HPLC is the most common method, other powerful techniques offer unique advantages.

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra, allowing for the determination of absolute configuration and ee by comparing the signal magnitude of an unknown sample to that of a pure standard.[8]

-

Raman Optical Activity (ROA): ROA is a vibrational circular dichroism technique that provides detailed structural information about chiral molecules in solution. Recent advances have enabled its use for at-line determination of enantiomeric excess in multi-component samples without derivatization, making it a promising tool for real-time reaction monitoring.[9][10]

Applications in Asymmetric Synthesis

(S)-(-)-2-chloropropionitrile is a trifunctional building block. Each functional group—the stereocenter, the chlorine, and the nitrile—provides a handle for synthetic transformations, allowing for the creation of diverse and complex chiral molecules.

Causality in Application: The utility of this synthon lies in its ability to transfer its predefined stereochemistry into a larger target molecule. The C2 stereocenter directs the spatial orientation of subsequent reactions, which is a cornerstone of asymmetric synthesis.

Caption: Synthetic utility of (S)-(-)-2-chloropropionitrile as a chiral building block.

-

Transformations of the Nitrile Group:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding (S)-2-chloropropanoic acid.

-

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, forming (S)-2-chloropropylamine.

-

-

Displacement of the Chlorine Atom:

-

The chlorine atom is at a secondary carbon and is a good leaving group for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates) with a predictable inversion of stereochemistry at the chiral center.

-

-

Combined Transformations: The true power of this synthon is realized when these transformations are used in sequence to build complex targets. For example, its documented use in the synthesis of (+)- and (-)-anatoxin, a potent neurotoxin, highlights its value in constructing challenging molecular architectures.

Conclusion

(S)-(-)-2-chloropropionitrile is more than just a simple chemical; it is an enabling tool for the precise construction of three-dimensional molecular structures. Its value is rooted in its stereochemical purity, derived efficiently from the chiral pool, and its synthetic versatility. For researchers in pharmaceutical development and fine chemical synthesis, a thorough understanding of its properties, synthesis, and analysis is essential for leveraging its full potential. As the demand for enantiopure drugs continues to grow, the importance of such well-defined chiral building blocks will only increase.[11]

References

- 1. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-クロロプロピオニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chiroptical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and toxicity of 2-Chloropropionitrile

An In-Depth Technical Guide to the Environmental Fate and Toxicity of 2-Chloropropionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (C₃H₄ClN), also known as α-chloropropionitrile, is a flammable, toxic organic compound.[1] With a molecular weight of 89.52 g/mol , it exists as a liquid with a boiling point between 120-122 °C. Its chemical structure features a nitrile group (-C≡N) and a chlorine atom on the adjacent carbon, which dictates its reactivity and toxicological profile. This compound serves as a chemical intermediate in various syntheses, including the preparation of polymers like polyacrylonitrile and specialized ionic liquids. The presence of both a chloro- and a nitrile functional group raises significant concerns regarding its environmental persistence, mobility, and potential for toxic effects upon release into the environment. This guide provides a comprehensive analysis of its journey through environmental compartments and its impact on biological systems.

| Property | Value | Source |

| CAS Number | 1617-17-0 | |

| Molecular Formula | CH₃CH(Cl)CN | |

| Molecular Weight | 89.52 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 120-122 °C | |

| Density | 1.012 g/mL at 25 °C | |

| Flash Point | 33 °C (91.4 °F) |

Part 1: Environmental Fate and Mobility

The environmental fate of a chemical describes its transport and transformation in the environment. For this compound, this involves a combination of degradation processes and physical movement through soil, water, and air.

Degradation Pathways

Degradation is the breakdown of a compound into simpler products. This can occur through biological or abiotic processes.

1.1.1 Biodegradation: The Microbial Response

The primary mechanism for the breakdown of many nitriles in the environment is microbial action.[2] Bacteria possess specific enzymatic pathways to detoxify and utilize nitriles as carbon and nitrogen sources.[2] Two main enzymatic routes are known for nitrile degradation:

-

Nitrilase Pathway: This enzyme directly hydrolyzes the nitrile group to a carboxylic acid and ammonia in a single step.[2]

-

Nitrile Hydratase and Amidase Pathway: This is a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.[3]

Studies on microbial consortia adapted from industrial wastewater have shown the capability to degrade various organonitriles.[3] For aliphatic nitriles like acetonitrile and acrylonitrile, the two-step nitrile hydratase/amidase pathway is common.[3] It is highly probable that this compound follows a similar pathway, being converted first to 2-chloropropionamide and subsequently to 2-chloropropionic acid and ammonia.

References

- 1. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]

- 3. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Researcher's Compendium to 2-Chloropropionitrile: From Procurement to Application in Drug Discovery